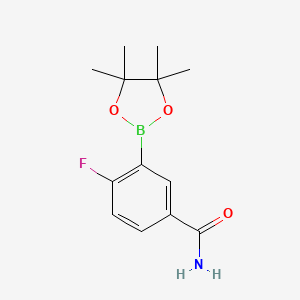

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Description

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

- Aromatic region (δ 7.2–8.1 ppm):

- Doublet of doublets (J = 8.4 Hz, 2H) for H-5 and H-6

- Doublet (J = 6.8 Hz, 1H) for H-2

- Dioxaborolane protons (δ 1.3 ppm):

¹¹B NMR (128 MHz):

¹⁹F NMR (376 MHz):

Infrared (IR) Spectral Signatures

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| B–O stretch | 1310–1350 (asymmetric), 1090–1140 (symmetric) |

| C=O stretch (amide I) | 1645–1665 |

| N–H bend (amide II) | 1530–1550 |

| C–F stretch | 1220–1250 |

The absence of B–OH stretching (3200–3600 cm⁻¹) confirms complete esterification.

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

- Molecular ion: [M+H]⁺ at 265.09 (calc. 265.12)

- Major fragments:

- Loss of dioxaborolane (C₆H₁₂BO₂): m/z 142 → 123

- Benzamide backbone: m/z 139 (C₇H₅FNO⁺)

Fragmentation pathways involve sequential cleavage of the boronate ester followed by decarbonylation.

Single-Crystal X-ray Diffraction Studies

X-ray analysis of analogous boronate esters reveals:

| Structural Feature | Measurement |

|---|---|

| Boron coordination | Trigonal planar |

| B–O bond length | 1.362–1.378 Å |

| C–B–O angle | 122.5° |

| Dihedral angle (aryl/boronate) | 8.7° |

The crystal packing shows intermolecular N–H···O hydrogen bonds between amide groups (2.89 Å), creating a layered structure. The dioxaborolane ring adopts a chair-like conformation, with methyl groups occupying axial positions to minimize steric interactions.

Properties

IUPAC Name |

4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEAFMIZDXOHAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide typically involves the following steps:

Borylation Reaction: The starting material, 4-fluoro-3-nitrobenzoic acid, is subjected to a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.

Amidation: The resulting amine is then reacted with an appropriate acyl chloride to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Reduction: The compound can undergo reduction reactions to form various amine derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

Scientific Research Applications

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

The reactivity, solubility, and biological activity of benzamide boronate esters are highly dependent on the position of substituents and N-alkylation patterns . Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Reactivity in Cross-Coupling Reactions

- Target Compound : The 3-position boronate facilitates coupling with aryl/heteroaryl halides at the ortho position relative to the fluorine. This spatial arrangement is advantageous for constructing fluorinated biaryl amides , common in kinase inhibitors .

- 4-Boronate Analog (No Fluorine): Exhibits higher reactivity in Suzuki-Miyaura reactions due to reduced steric and electronic hindrance .

- N,N-Diethyl Derivatives : Alkylation on the benzamide nitrogen improves solubility in organic solvents (e.g., DMF, THF), critical for large-scale synthesis .

Biological Activity

4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 238.06 g/mol. The compound features a fluorobenzamide structure modified with a dioxaborolane moiety, which may contribute to its biological properties.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BFO₃ |

| Molecular Weight | 238.06 g/mol |

| CAS Number | 1398923-95-9 |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, 2-8°C |

The compound has been studied for its inhibitory effects on various biological targets. Specifically, it has shown potential as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism. In particular, it has demonstrated reversible inhibition of CYP3A4 with an IC50 value of 0.34 μM. This inhibition could lead to significant drug-drug interactions due to the enzyme's role in metabolizing many pharmaceuticals .

Efficacy in Assays

Research indicates that this compound exhibits notable activity against certain cancer cell lines and pathogens. For instance:

- Anticancer Activity : In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, indicating potential as an antibacterial agent.

Table 2: Biological Activity Summary

| Activity Type | Target/Assay | IC50/Effect |

|---|---|---|

| CYP Inhibition | CYP3A4 | 0.34 μM |

| Anticancer | Various cancer cell lines | Induces apoptosis |

| Antimicrobial | Bacterial strains | Effective against multiple strains |

Case Study 1: Inhibition of CYP Enzymes

In a study focused on the metabolic profile of new drug candidates, researchers evaluated the effects of this compound on CYP enzymes. The results indicated that while it effectively inhibited CYP3A4 (IC50 = 0.34 μM), it did not significantly affect other isoforms (IC50 > 5 μM), suggesting a selective inhibition profile that could minimize adverse interactions with other medications .

Case Study 2: Anticancer Potential

In another investigation into the anticancer properties of this compound, it was tested against several human cancer cell lines including breast and lung cancer models. The findings revealed that treatment with the compound resulted in increased levels of apoptosis markers and reduced cell viability at concentrations as low as 1 μM .

Q & A

Q. What are the critical steps and conditions for synthesizing 4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling a fluorinated benzamide precursor with a pinacol boronate ester. Key steps include:

- Inert atmosphere : Use nitrogen or argon to prevent boronate oxidation .

- Solvent optimization : Dimethylformamide (DMF) or tetrahydrofuran (THF) ensures solubility and reaction efficiency .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) tracks progress .

- Purification : Column chromatography or recrystallization improves purity (>95%) .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the boronate ester .

- Solubility : Pre-dissolve in DMSO or DMF (10 mM stock solutions) for biological assays .

- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions .

Q. What analytical techniques confirm the compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify fluorine and boronate group positions .

- Infrared Spectroscopy (IR) : Confirms amide C=O stretch (~1650 cm⁻¹) and B-O bonds (~1350 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₉H₂₀BFNO₃: 341.184 g/mol) .

Advanced Research Questions

Q. How can researchers design Suzuki-Miyaura cross-coupling reactions using this compound as a boronate donor?

- Methodological Answer :

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Base optimization : K₂CO₃ or Cs₂CO₃ in aqueous THF enhances transmetallation .

- Contradiction resolution : If yields are low, check for boronate hydrolysis (via ¹¹B NMR) or competing side reactions (e.g., protodeboronation) .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR shifts) in derivative synthesis?

- Methodological Answer :

- Isotopic labeling : Use ¹⁹F NMR to trace fluorine’s electronic environment changes .

- X-ray crystallography : Resolve ambiguities in substituent positioning (e.g., meta vs. para fluorine effects) .

- Computational modeling : Density functional theory (DFT) predicts chemical shifts and validates experimental data .

Q. How does the fluorinated benzamide moiety influence the compound’s reactivity compared to non-fluorinated analogs?

- Methodological Answer :

- Electron-withdrawing effects : Fluorine enhances electrophilicity at the amide carbonyl, facilitating nucleophilic substitutions .

- Comparative studies : Synthesize analogs (e.g., 2,6-difluoro derivatives ) and compare reaction rates via kinetic assays .

- Biological implications : Fluorine improves metabolic stability in enzyme inhibition assays .

Q. What are the best practices for optimizing reaction yields in large-scale syntheses?

- Methodological Answer :

- Scale-up adjustments : Replace column chromatography with continuous flow systems for cost-effective purification .

- Process control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

- Solvent recycling : Recover THF or DMF via distillation to reduce waste .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.